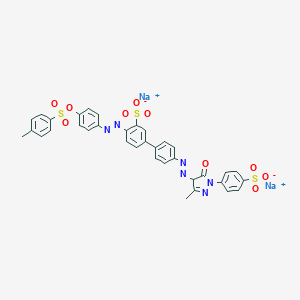
C.I. Acid Orange 63
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Orange 63 is an organic compound that belongs to the class of azo dyes. It is commonly used as a dye for wool, silk, nylon, and wool blends. This compound is known for its vibrant orange color and is often used in the textile industry for dyeing and printing fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Acid Orange 63 is typically synthesized through a multi-step process starting from 2-chloro-5-nitrobenzenesulfonic acid. The synthesis involves the following steps:
Diazotization: The 2-chloro-5-nitrobenzenesulfonic acid is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 2-naphthol, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually obtained as an orange powder, which is then purified and standardized for use in various applications .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Orange 63 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Various carboxylic acids and quinones.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
C.I. Acid Orange 63 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Widely used in the textile industry for dyeing and printing fabrics
Mechanism of Action
The mechanism of action of C.I. Acid Orange 63 primarily involves its ability to absorb light and impart color to substrates. The azo group (-N=N-) in the dye is responsible for its chromophoric properties. When the dye is applied to a substrate, it forms ionic or covalent bonds with the fibers, resulting in a stable coloration. The molecular targets and pathways involved include interactions with the amino and hydroxyl groups present in the fibers .
Comparison with Similar Compounds
Similar Compounds
C.I. Acid Orange 7: Another azo dye with similar applications but different molecular structure.
C.I. Acid Orange 52: Known for its use in dyeing wool and silk, similar to C.I. Acid Orange 63.
C.I. Acid Orange 74: Used in the textile industry for dyeing and printing, with a slightly different hue.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct orange color. Its stability and compatibility with various fibers make it a preferred choice in the textile industry. Additionally, its applications in scientific research and potential use in medicine highlight its versatility .
Properties
CAS No. |
15792-50-4 |
|---|---|
Molecular Formula |
C35H28N6O10S3 |
Molecular Weight |
788.8 g/mol |
IUPAC Name |
5-[4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H28N6O10S3/c1-22-3-16-31(17-4-22)54(49,50)51-29-14-10-27(11-15-29)36-38-32-20-7-25(21-33(32)53(46,47)48)24-5-8-26(9-6-24)37-39-34-23(2)40-41(35(34)42)28-12-18-30(19-13-28)52(43,44)45/h3-21,34H,1-2H3,(H,43,44,45)(H,46,47,48) |
InChI Key |
VIMSRKLHXNUATO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O |
Key on ui other cas no. |
15792-50-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















